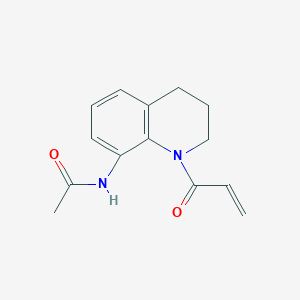
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide, also known as PDQ-8, is a novel compound that has gained attention in scientific research due to its potential applications in the field of medicine. PDQ-8 belongs to the class of quinoline derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation and oxidative stress, and enhance the immune system. N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in various fields of medicine. However, there are also limitations to its use, such as the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide research, including further studies to elucidate its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved properties. N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide also has potential applications in the field of drug delivery, as it has been shown to exhibit enhanced uptake by cancer cells. Further studies are needed to explore its potential as a drug delivery agent.
In conclusion, N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide is a novel compound that has gained attention in scientific research due to its potential applications in the field of medicine. Its anticancer, anti-inflammatory, antiviral, and antioxidant properties make it a promising candidate for further development as a therapeutic agent. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method and explore its potential as a drug delivery agent.
Méthodes De Synthèse
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide can be synthesized using various methods, such as the Pictet-Spengler reaction, Friedlander synthesis, and Mannich reaction. The most common method of synthesis involves the condensation reaction of 8-aminoquinoline and ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with acetic acid and propionic anhydride to obtain N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide.
Applications De Recherche Scientifique
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has also been shown to possess anti-inflammatory, antiviral, and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
N-(1-prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-13(18)16-9-5-7-11-6-4-8-12(14(11)16)15-10(2)17/h3-4,6,8H,1,5,7,9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHAPJQCVMWKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1N(CCC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

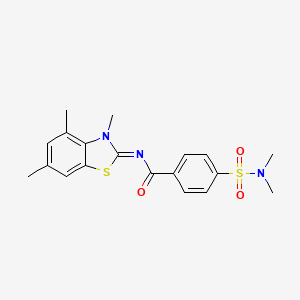
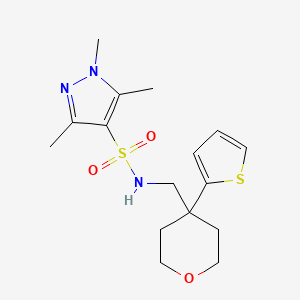
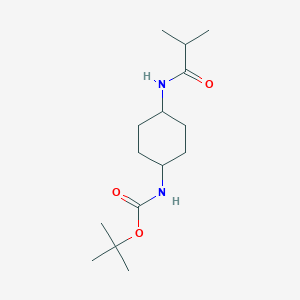
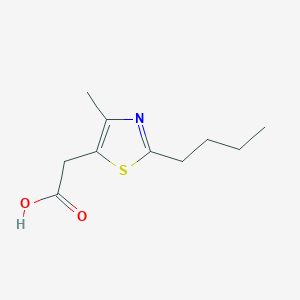
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2978881.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-ethylbenzenesulfonamide](/img/structure/B2978883.png)
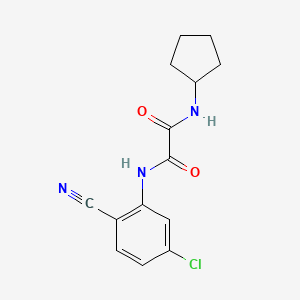
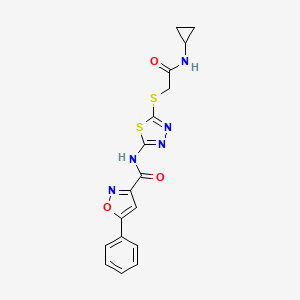
![3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2978891.png)
![5-Chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline](/img/structure/B2978894.png)
![N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2978896.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-nitrophenyl)-2-oxoacetamide](/img/structure/B2978897.png)
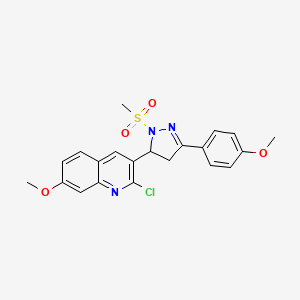
![2-Chloro-N-[1-[1-(2-fluorophenyl)ethyl]-2-oxopiperidin-3-yl]acetamide](/img/structure/B2978899.png)